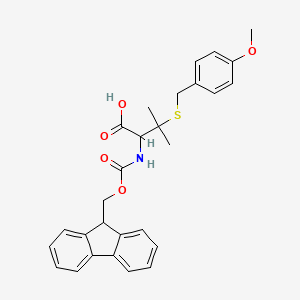

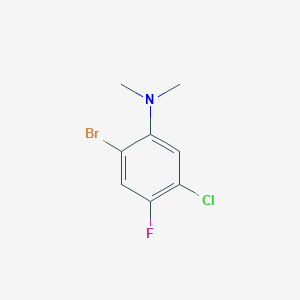

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-((4-メトキシベンジル)チオ)-3-メチルブタン酸は、化学、生物学、医学などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フルオレニルメトキシカルボニル(Fmoc)基、メトキシベンジルチオ基、およびメチルブタン酸骨格を含むユニークな構造を特徴としています。

準備方法

合成経路と反応条件

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-((4-メトキシベンジル)チオ)-3-メチルブタン酸の合成は、通常、官能基の保護、主要な中間体の形成、および最終的な脱保護を含む複数のステップを伴います。一般的な合成経路には、次のステップが含まれます。

アミン基の保護: アミン基は、フルオレニルメトキシカルボニル(Fmoc)基を使用して保護されます。

チオエーテル結合の形成: 保護されたアミンは、次に4-メトキシベンジルチオールと反応させて、チオエーテル結合を形成します。

ブタン酸骨格の形成: 次に、中間体を適切な試薬と反応させて、ブタン酸骨格を形成します。

脱保護: 最後のステップは、Fmoc保護基を除去して、目的の化合物を得ることを伴います。

工業生産方法

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-((4-メトキシベンジル)チオ)-3-メチルブタン酸の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模で行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、収率と純度を最大限に高めるために不可欠です。

化学反応の分析

反応の種類

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-((4-メトキシベンジル)チオ)-3-メチルブタン酸は、次のものを含むさまざまな化学反応を受けることができます。

酸化: チオエーテル基は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。

還元: カルボニル基は、アルコールを形成するために還元される可能性があります。

置換: メトキシ基は、他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)とm-クロロ過安息香酸(m-CPBA)が含まれます。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

置換: 置換反応には、塩基性条件下でアミンやチオールなどの求核剤が関与する可能性があります。

主要な製品

酸化: スルホキシドまたはスルホン。

還元: アルコール。

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

科学研究への応用

(R)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-((4-メトキシベンジル)チオ)-3-メチルブタン酸は、次のものを含むいくつかの科学研究への応用があります。

- **

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 生化学的プローブまたは阻害剤としての可能性について調査されています。

医学: 抗炎症または抗がん活性などの潜在的な治療特性について調査されています。

科学的研究の応用

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)-3-methylbutanoic acid has several scientific research applications, including:

- **

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRXSQDFSBEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B12104403.png)

![7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12104422.png)

![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12104425.png)

![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)

![1-Propanol, 2-[(tetrahydro-2H-pyran-2-YL)oxy]-, 4-methylbenzenesulfonate, (2S)-](/img/structure/B12104461.png)

![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)